Bruceantin

Übersicht

Beschreibung

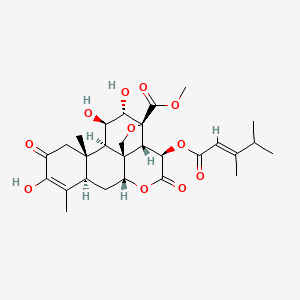

Bruceantin ist eine chemische Verbindung, die erstmals 1973 aus der Pflanze Brucea antidysenterica isoliert wurde . Chemisch gesehen wird es als Secotriterpenoid und Quassinoid klassifiziert . This compound hat aufgrund seiner antineoplastischen Aktivität Interesse als potenzielles Antitumormittel geweckt . Es hemmt die Peptidyltransferase-Elongationsreaktion, was zu einer verringerten Protein- und DNA-Synthese führt . This compound zeigt auch antibiotische, antiamöbische und antimalarielle Aktivitäten .

Herstellungsmethoden

This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine Methode beinhaltet die Oxidation von tetracyclischen Terpenen wie Euphol, um das Seco-Nor-Picrasan-Gerüst der Polyandrane zu erzeugen . Die Synthese von Quassinoiden, einschließlich this compound, beinhaltet oft die Konstruktion von stark oxygenierten polycyclischen Strukturen . Industrielle Produktionsmethoden für this compound können die Verwendung von Gefriertrocknungstechniken zur Herstellung steriler Pulver für injizierbare Lösungen umfassen .

Wissenschaftliche Forschungsanwendungen

Bruceantin wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie untersucht. In der Medizin wurde this compound auf sein Potenzial als Antitumormittel untersucht, insbesondere bei der Behandlung von metastasierendem Brustkrebs und malignem Melanom . Es hat sich auch als vielversprechend erwiesen, das Wachstum von multiplen Myelom-Krebsstammzellen zu hemmen . Darüber hinaus wurde this compound auf seine antibiotischen, antiamöbischen und antimalariellen Aktivitäten untersucht . In der Chemie dient this compound als wertvolle Verbindung, um die Synthese und Reaktivität von stark oxygenierten polycyclischen Strukturen zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Peptidyltransferase-Elongationsreaktion hemmt, was zu einer verringerten Protein- und DNA-Synthese führt . Diese Hemmung führt zum Abbau von Polyribosomen zu Monosomen und zur Freisetzung von neu synthetisierten Peptiden als vollständigen Ketten . This compound zielt auch auf den Notch-Signalweg ab, der an der Proliferation und Lebensfähigkeit von multiplen Myelom-Krebsstammzellen beteiligt ist . Darüber hinaus wurde gezeigt, dass this compound die DNA-Bindungsfähigkeit von STAT3 hemmt, einem transkriptionellen Mediator der onkogenen Signalgebung .

Wirkmechanismus

Target of Action

Bruceantin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Heat Shock Protein 90 (HSP90) . STAT3 is a transcriptional mediator of oncogenic signaling, constitutively active in approximately 70% of human cancers . HSP90, on the other hand, is a molecular chaperone involved in the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

this compound interacts with its targets, leading to significant changes in cellular processes. It strongly inhibits STAT3 DNA-binding ability, blocking both constitutive and IL-6-induced STAT3 activation . It also suppresses the transcription of STAT3 target genes encoding anti-apoptosis factors (MCL-1, PTTG1, and survivin) and cell-cycle regulators (c-Myc) . In the case of HSP90, this compound disrupts its function, thereby affecting the stability and function of its client proteins .

Biochemical Pathways

this compound’s action affects several biochemical pathways. It inhibits protein synthesis at the ribosomal level, leading to decreased protein and DNA synthesis . This inhibition of protein synthesis particularly impacts short-lived proteins, such as Bcr-Abl, leading to their reduction . Furthermore, this compound’s action on STAT3 and HSP90 disrupts various signaling pathways, including those involved in cell survival, proliferation, and differentiation .

Result of Action

this compound’s action leads to several molecular and cellular effects. It inhibits cell proliferation, blocks the cell cycle, and triggers apoptosis . It also suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance . These effects contribute to its antitumor activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect this compound’s action . Additionally, the physiological state of the patient, particularly liver function, significantly impacts the pharmacokinetics and thus the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Bruceantin interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits the peptidyl transferase elongation reaction, leading to decreased protein and DNA synthesis . This interaction with enzymes and proteins is crucial for its antineoplastic activity.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It induces cell differentiation in several leukemia and lymphoma cell lines . This compound also down-regulates c-MYC, which may correlate with the induction of cell differentiation or cell death . Furthermore, it has been shown to inhibit cell migration and angiogenesis in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the peptidyl transferase elongation reaction, which results in decreased protein and DNA synthesis . This inhibition can lead to cell cycle arrest, cell death, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, c-MYC was strongly down-regulated in cultured RPMI 8226 cells by treatment with this compound for 24 hours . This indicates that this compound has both immediate and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to be active against melanoma, colon cancer, and leukemia in animal models . According to one study, male mice seemed to be more sensitive to this compound than females, independent of the age of the treated mice .

Vorbereitungsmethoden

Bruceantin can be synthesized through various synthetic routes. One method involves the oxidation of tetracyclic terpenes, such as euphol, to generate the seco-nor-picrasane framework of the polyandranes . The synthesis of quassinoids, including this compound, often involves the construction of highly oxygenated polycyclic structures . Industrial production methods for this compound may include the use of freeze-drying techniques to prepare sterile powders for injectable solutions .

Analyse Chemischer Reaktionen

Bruceantin durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu stärker oxygenierten Derivaten von this compound führen .

Vergleich Mit ähnlichen Verbindungen

Bruceantin ähnelt anderen Quassinoiden wie Brusatol, Bruceantinol und verschiedenen Brucein-Verbindungen . Diese Verbindungen teilen ähnliche chemische Strukturen und biologische Aktivitäten, einschließlich Antitumor-, Antibiotika- und Antimalaria-Eigenschaften . this compound ist einzigartig in seiner spezifischen Hemmung der Peptidyltransferase-Elongationsreaktion und seiner Fähigkeit, den Notch-Signalweg und STAT3 anzugreifen . Andere ähnliche Verbindungen umfassen Psammaplin, Didemnin, Dolastin, Ecteinascidin und Halichondrin, die aus Meerespflanzen und -tieren isoliert wurden und auf ihre Antikrebsaktivität getestet wurden .

Eigenschaften

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXZTBHNKVIRL-GOTQHHPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-75-6 | |

| Record name | Bruceantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRUCEANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BRUCEANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

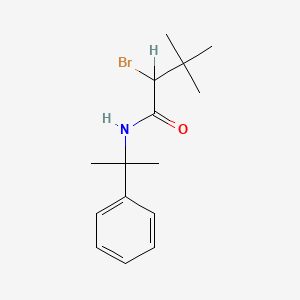

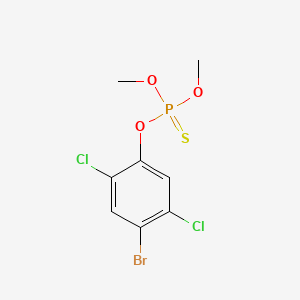

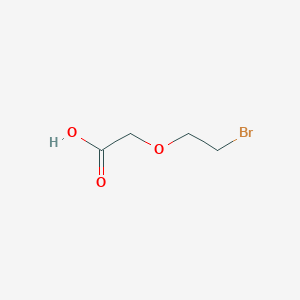

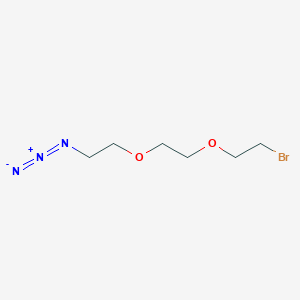

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.